molecular formula C8H14N4O7 B1206482 Diazolidinyl urea CAS No. 78491-02-8

Diazolidinyl urea

Cat. No.: B1206482
CAS No.: 78491-02-8
M. Wt: 278.22 g/mol
InChI Key: SOROIESOUPGGFO-UHFFFAOYSA-N
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Description

Diazolidinylurea is a chemical compound widely used as an antimicrobial preservative in cosmetics and personal care products. It is known for its ability to release formaldehyde, which acts as a bactericidal agent. This compound is commonly found in products such as shampoos, conditioners, skin care products, and household detergents .

Mechanism of Action

Target of Action

Diazolidinyl urea primarily targets microorganisms such as bacteria, yeast, and molds . It is used as an antimicrobial preservative in various products, including cosmetics, skin care products, shampoos, conditioners, bubble baths, baby wipes, and household detergents .

Mode of Action

This compound acts as a formaldehyde releaser . It works by slowly releasing small amounts of formaldehyde, a powerful antimicrobial agent . Formaldehyde is known for its ability to kill bacteria, mold, and fungi effectively .

Biochemical Pathways

It is known that the compound’s antimicrobial action is due to the release of formaldehyde, which can interfere with the function of proteins and nucleic acids in microorganisms, leading to their death .

Pharmacokinetics

It is known that the compound is used in topical applications, such as in cosmetics and personal care products . It is also known to react with water to slowly release formaldehyde over time .

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth , which helps protect products from spoilage . By releasing formaldehyde, it effectively kills bacteria, mold, and fungi that may be present in a product .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate at which it releases formaldehyde can depend on the product’s water content, as this compound reacts with water to release formaldehyde . Furthermore, the compound’s effectiveness as a preservative can be affected by the product’s pH, temperature, and the presence of other ingredients .

Biochemical Analysis

Biochemical Properties

Diazolidinyl urea plays a crucial role in biochemical reactions due to its formaldehyde-releasing capability. It interacts with various enzymes and proteins, primarily through the formation of covalent bonds with amino groups in proteins. This interaction can lead to the inactivation of microbial enzymes, thereby inhibiting the growth of bacteria and fungi . The compound’s ability to release formaldehyde slowly ensures a sustained antimicrobial effect, making it effective in preserving cosmetic formulations .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In human skin cells, it can induce cytotoxicity and contact sensitivity, leading to allergic reactions in some individuals . The compound influences cell function by disrupting cell signaling pathways and altering gene expression. For instance, it has been observed to decrease collagen secretion from human dermal fibroblasts, which can impact the extracellular matrix and skin integrity . Additionally, this compound’s formaldehyde-releasing property can lead to oxidative stress and cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the release of formaldehyde, which can form cross-links with nucleophilic groups in biomolecules such as proteins and nucleic acids . This cross-linking can inhibit enzyme activity and disrupt normal cellular functions. The compound’s interaction with proteins can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can cause changes in gene expression by modifying DNA and histones, thereby affecting transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under normal storage conditions, but it can degrade over time, releasing formaldehyde at a controlled rate . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to cumulative cytotoxic effects and sensitization in some cases . The formaldehyde released during degradation can also contribute to long-term cellular damage and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the compound is relatively non-toxic and does not cause significant adverse effects . At higher doses, this compound can induce toxicity, including skin irritation and sensitization . Studies have shown that the compound is slightly toxic to rats in acute oral studies but relatively non-toxic in subchronic studies . The threshold for toxic effects is generally observed at concentrations above 0.5% .

Metabolic Pathways

This compound is involved in metabolic pathways that include its breakdown into formaldehyde and other by-products . The formaldehyde released can enter various metabolic pathways, including the one-carbon metabolism pathway, where it is converted into formate and subsequently into carbon dioxide . The compound’s interaction with enzymes such as aldehyde dehydrogenase plays a role in its metabolism and detoxification . Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with transport proteins . The compound’s water solubility allows it to diffuse easily across cell membranes and accumulate in various cellular compartments . This compound can also bind to proteins, which can influence its localization and accumulation within cells . The distribution of the compound is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The compound’s ability to release formaldehyde allows it to interact with nucleophilic groups in proteins and nucleic acids within these compartments . Post-translational modifications, such as hydroxymethylation, can also direct this compound to specific cellular compartments, influencing its activity and function . The compound’s localization in the nucleus can impact gene expression and transcriptional regulation .

Preparation Methods

Diazolidinylurea is synthesized through the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated . The industrial production method involves treating allantoin with 37% formaldehyde and 10% sodium hydroxide to form diazolidinylurea .

Chemical Reactions Analysis

Properties

IUPAC Name

1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O7/c13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15/h5,13-16H,1-4H2,(H,9,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOROIESOUPGGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0029559
Record name Diazolidinyl urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0029559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

78491-02-8
Record name Diazolidinylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78491-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diazolidinylurea
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazolidinylurea
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14173
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diazolidinyl urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0029559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(1,3-BIS(HYDROXYMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL)-N,N'-BIS(HYDROXYMETHYL)UREA
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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